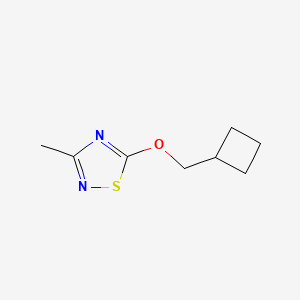

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

Description

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a cyclobutylmethoxy group at position 3.

Properties

IUPAC Name |

5-(cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXCKJWMDCVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazole derivatives with reduced functional groups.

Substitution: Formation of new thiadiazole derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains. The structural features of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole may enhance its efficacy against pathogens by improving lipophilicity and binding affinity to bacterial targets .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole have demonstrated the ability to modulate inflammatory pathways and reduce symptoms associated with inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is well-documented. Compounds with structural similarities to 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives have been effective against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as chemotherapeutic agents .

Agricultural Applications

Pesticide Development

The unique chemical structure of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole positions it as a candidate for developing new pesticides. Research has indicated that thiadiazole derivatives can serve as effective fungicides and herbicides due to their ability to disrupt metabolic processes in target organisms .

Plant Growth Regulators

Thiadiazoles have also been explored for their potential as plant growth regulators. Compounds like 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole may influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants .

Materials Science

Polymer Chemistry

The incorporation of thiadiazole moieties into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole could lead to the development of advanced materials for various applications including coatings and composites .

Sensors and Electronics

The electronic properties of thiadiazoles make them suitable for use in sensors and electronic devices. The ability of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole to conduct electricity can be harnessed in developing novel electronic components or sensing devices that respond to environmental stimuli .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Properties | Treatment for inflammatory diseases | |

| Anticancer Potential | Inhibition of cancer cell proliferation | |

| Agricultural Applications | Pesticide Development | New fungicides/herbicides |

| Plant Growth Regulators | Enhanced growth and stress resistance | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Sensors and Electronics | Development of responsive electronic devices |

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CN in 7b ) increase thermal stability and dipole interactions, whereas electron-donating groups (e.g., -OCH₂-cyclobutyl) may modulate solubility and metabolic pathways.

Physicochemical Properties

Key Observations :

- Thermal Stability: Aromatic cyanophenyl-substituted 7b exhibits exceptional thermal stability (>250°C), likely due to strong intermolecular interactions .

- Reactivity : The bromomethyl derivative () serves as a versatile intermediate for nucleophilic substitutions, contrasting with the target compound’s ether-linked cyclobutyl group .

Structural Confirmation

Biological Activity

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic effects, and potential therapeutic applications.

The 1,3,4-thiadiazole scaffold is known for its significant biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The presence of the thiadiazole ring enhances the compound's potential as a drug candidate due to its ability to interact with various biological targets effectively .

Synthesis of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

The synthesis of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the reaction of cyclobutylmethanol with appropriate thiadiazole precursors. This synthetic approach allows for the introduction of various functional groups that can modulate biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assay : The compound was evaluated against HeLa and MCF-7 cell lines using the MTT assay. The results indicated an IC50 value that reflects its potential efficacy in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole | HeLa | X |

| 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole | MCF-7 | Y |

(Note: Replace X and Y with actual values from experimental data.)

The mechanism through which 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole exerts its cytotoxic effects may involve:

- Inhibition of Key Enzymes : It has been reported that thiadiazole derivatives can inhibit enzymes critical for cancer cell survival such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound can result in cell cycle arrest at specific phases (G0/G1 or G2/M), disrupting normal cell division and promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds in the thiadiazole series have shown promising antimicrobial activity. The structural features of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole may enhance its ability to combat bacterial and fungal infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to enhanced potency:

- Substituent Effects : The nature of substituents on the C-5 position significantly influences cytotoxicity and selectivity against cancer cells .

Case Studies

A few notable studies highlight the biological efficacy of thiadiazoles:

- Antitumor Activity : A study reported a derivative exhibiting an IC50 value of 29 μM against HeLa cells. This demonstrates the potential for developing potent anticancer agents from thiadiazole scaffolds .

- Antimicrobial Properties : Research has indicated that certain thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclobutylmethoxy group’s presence (e.g., δ ~3.5–4.5 ppm for OCH₂-cyclobutyl protons) and methyl group integration .

- IR Spectroscopy : Detect characteristic C-O-C (1050–1250 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) stretches .

- X-ray Diffraction : Resolve bond lengths and angles to validate the thiadiazole core and substituent orientation, as demonstrated for related 5-amino-thiadiazoles .

How should researchers design experiments to evaluate the biological activity of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole?

Q. Advanced

- Target Selection : Prioritize targets based on structural analogs. For example, 1,2,4-triazole-thiadiazole hybrids show antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric assays to measure IC₅₀ values against bacterial or fungal enzymes.

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity.

- Molecular Docking : Model interactions with active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to rationalize activity .

What strategies are recommended for optimizing the solubility and stability of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole in pharmacological studies?

Q. Advanced

- Salt Formation : React with organic bases (e.g., piperidine) or metal ions (e.g., Zn²⁺) to improve aqueous solubility, as done for triazole-thioacetic acid derivatives .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the cyclobutylmethoxy chain to enhance bioavailability.

- Stability Studies :

- pH Profiling : Assess degradation rates in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .

How can computational chemistry aid in predicting the reactivity of 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole in novel reactions?

Q. Advanced

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation).

- Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMSO vs. THF) for nucleophilic attacks.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.